2-Cyclopropylpyrrolidine hydrochloride is a cyclic amine compound with the molecular formula CHClN. It is characterized by a pyrrolidine ring substituted with a cyclopropyl group at the second position and is commonly used in organic synthesis and medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research.
The synthesis of 2-cyclopropylpyrrolidine hydrochloride typically involves several methods, including:
In one reported synthesis, 2-cyclopropyl-1-(phenylmethyl)pyrrolidine was reacted with hydrochloric acid in ethanol, followed by the addition of palladium on carbon as a catalyst under hydrogen atmosphere. This method yielded the hydrochloride salt after purification steps involving filtration and evaporation .
The molecular structure of 2-cyclopropylpyrrolidine hydrochloride features:
2-Cyclopropylpyrrolidine hydrochloride can participate in various chemical reactions, including:
For instance, cyclopropyl magnesium bromide has been utilized to synthesize this compound efficiently, achieving high yields (up to 90%) through mild oxidation processes .
The mechanism of action for compounds like 2-cyclopropylpyrrolidine hydrochloride often involves interaction with biological receptors, particularly in studies related to enzyme inhibition. The specific interactions depend on the target enzyme or receptor, where the cyclic structure may influence binding affinity and selectivity.
Research indicates that derivatives of this compound can act as orexin-2 receptor antagonists, which are significant in studies related to sleep regulation and metabolic processes .
2-Cyclopropylpyrrolidine hydrochloride is primarily used in:
Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes represents a breakthrough for constructing cyclopropane-fused γ-lactams, precursors to 2-cyclopropylpyrrolidine frameworks. This 100% atom-economical method employs chiral phosphoramidite ligands to achieve high enantioselectivity via C(sp³)–H activation. The reaction converts N-cyclopropylpropiolamides into bicyclic lactams with excellent yields (up to 96%) and enantiomeric excess (up to 99% ee) under optimized conditions (Pd(OAc)₂/BuPAd₂ in toluene at 100°C). Key to success is ligand fine-tuning: DPPP and BuPAd₂ outperform DPPF and xantphos, while solvent polarity critically influences reactivity—aprotic solvents like toluene and dioxane are optimal, whereas MeCN completely inhibits the reaction [1].
Cobalt(II)-based metalloradical catalysis (MRC) provides complementary stereocontrol. D₂-symmetric chiral bridged amidoporphyrin ligands (e.g., P6) enable asymmetric cyclopropanation of alkenes with in situ-generated α-pyridyldiazomethanes. This system achieves near-quantitative yields and 99% ee for 2-pyridylcyclopropanes, demonstrating exceptional tolerance to heteroaryl functionalities that typically poison noble-metal catalysts. The cavity-like chiral environment of P6 governs the stepwise radical mechanism, involving α-Co(III)-heterobenzyl radical addition followed by 3-exo-tet cyclization [4].
Table 1: Comparative Catalytic Systems for Asymmetric Cyclopropanation
Catalyst System | Substrate Class | Optimal Ligand | Yield (%) | ee (%) |
---|---|---|---|---|
Pd(OAc)₂/BuPAd₂ | N-Cyclopropylpropiolamides | BuPAd₂ | 96 | 99 |
Co(II)/Chiral Porphyrin | Styrene + α-pyridyldiazomethane | P6 (2,6-DiPhO-Hu(C₆)Phyrin) | 99 | 99 |
Cyclopropanation of proline-derived alkenes leverages chiral-pool strategies for stereoselective synthesis. In Elbasvir (HCV NS5A inhibitor) synthesis, (S)-prolinol undergoes Dess-Martin oxidation to an aldehyde, followed by condensation with glyoxal/ammonia to install a 4-bromoimidazole moiety. This sequence preserves the pyrrolidine stereochemistry while introducing functional handles for subsequent cyclopropanation [2].
Halogenation/azide displacement tactics enable cyclopropane ring formation on pyrrolidine cores. During Clemastine precursor synthesis, an Arndt-Eistert homologation converts carboxylic acid 17 to β-amino ester 19 using trimethylsilyldiazomethane. Subsequent LiAlH₄ reduction and deprotection yield pyrrolidine 21 with a pendant cyclopropane unit. This approach exemplifies the stereospecific transfer of chirality from α-amino acids to cyclopropyl groups [2].
Table 2: Key Pyrrolidine-Containing Drug Syntheses Utilizing Proline Derivatives
Drug | Therapeutic Class | Key Pyrrolidine Intermediate | Synthetic Transformation |
---|---|---|---|
Elbasvir | HCV NS5A inhibitor | (S)-tert-Butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate | Prolinol oxidation/condensation |
Alpelisib | PI3K inhibitor | L-Prolinamide | Direct condensation with pyridine derivative |
Clemastine | Antihistamine | 2-(2-Chloroethyl)-1-methylpyrrolidine | Arndt-Eistert homologation/reduction |
The intramolecular Schmidt reaction of azido-ketones provides direct access to fused bicyclic lactams, pivotal for 2-cyclopropylpyrrolidine architectures. Strategic ketalization before Schmidt rearrangement dramatically enhances regioselectivity for bridged orthoamides over fused lactams. BF₃·CH₃CN-mediated reactions of azido alkyl 1,3-dioxolanes (e.g., 1g-1o) yield bridged [4.3.1] and [4.2.1] orthoamides (2g-2o) with 59–94% yields and complete regiocontrol. This selectivity arises from stereoelectronic preferences: the diazonium cation adopts a pseudoaxial orientation, favoring antiperiplanar migration of the ketal-tethered alkyl group. X-ray crystallography confirms distorted amide geometry in products like 2n, with shortened N–C bonds (1.448 Å vs. typical 1.469 Å) and elongated C–C bonds (1.543 Å vs. 1.530 Å), indicative of anomeric stabilization [3] [7].
Substrate design dictates reaction efficiency:
Nickel-catalyzed borrowing hydrogen (BH) annulations enable sustainable pyrrolidine synthesis from simple amines and alcohols. This strategy employs earth-abundant nickel catalysts to dehydrogenate alcohols in situ, generating carbonyl intermediates that undergo condensation/cyclization. The nickel catalyst then reductively aminates the resulting imines, regenerating the hydrogen borrowed in the initial step. While specific 2-cyclopropylpyrrolidine examples are limited in the searched literature, BH methodology is established for diverse N-heterocycles like pyrroles and indoles under nickel catalysis. The process advantages include:
Table 3: Synthetic Strategies Comparison for 2-Cyclopropylpyrrolidine Scaffolds
Method | Key Advantage | Limitation | Stereocontrol Mechanism |
---|---|---|---|
Pd-catalyzed C–H activation | 100% atom economy; no directing groups needed | Requires specialized phosphine ligands | Chiral ligand-induced facial bias |
Co-metalloradical catalysis | Tolerates heteroaryl diazo compounds | Sensitive to azide decomposition | Chiral cavity-controlled radical addition |
Intramolecular Schmidt | Builds complex bicyclic frameworks | Requires azide safety precautions | Substrate-controlled migratory regioselectivity |
Borrowing hydrogen | Uses abundant feedstocks (alcohols) | Underexplored for cyclopropyl fusion | Catalyst-controlled asymmetric hydrogenation |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3